1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
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Description
1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a useful research compound. Its molecular formula is C20H19F3N4O3S and its molecular weight is 452.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine” is a complex molecule that may interact with multiple targetsIt contains structural features of indole and benzofuran derivatives, which are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to indole and benzofuran derivatives, it might interact with its targets through electrophilic substitution, similar to other indole derivatives . The benzofuran part of the molecule may interact with its targets when the 4-position of the nucleus is substituted with halogens or hydroxyl groups .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They can affect a broad range of biochemical pathways, depending on their specific targets. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Some substituted benzofurans have been reported to have significant cell growth inhibitory effects . Given its structural similarity to these compounds, it might exhibit similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s activity might be enhanced during immunization or disease epidemics . .
Properties
CAS No. |
1239047-95-0 |
---|---|
Molecular Formula |
C20H19F3N4O3S |
Molecular Weight |
452.45 |
IUPAC Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
WZDJYFXIDXRANW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
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